molecular formula C11H14BrN3 B13654012 (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

Cat. No.: B13654012
M. Wt: 268.15 g/mol
InChI Key: XXUIJTAHLDUGJF-NSHDSACASA-N
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Description

(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (molecular formula: C₁₁H₁₄BrN₃, molecular weight: 268.158 g/mol) is a chiral nitrile-containing pyrazole derivative with a stereogenic center at the cyclopentyl-propanenitrile junction. Its enantiomer, the (R)-isomer (CAS: 1146629-83-5), is a known intermediate in synthesizing Ruxolitinib phosphate, a Janus kinase (JAK) inhibitor used in myelofibrosis treatment . The (S)-enantiomer (CAS: 2183286-19-1) is less studied but shares structural features with pharmacologically active pyrazole derivatives. Key characteristics include:

  • Structure: A pyrazole ring substituted with a bromine atom at the 4-position, linked to a cyclopentyl group and a nitrile moiety.
  • Industrial-scale production of its (R)-isomer is optimized for cost-effectiveness .
  • Applications: Potential as a pharmaceutical intermediate or bioactive molecule, given its structural similarity to JAK inhibitor precursors .

Properties

Molecular Formula

C11H14BrN3

Molecular Weight

268.15 g/mol

IUPAC Name

(3S)-3-(4-bromopyrazol-1-yl)-3-cyclopentylpropanenitrile

InChI

InChI=1S/C11H14BrN3/c12-10-7-14-15(8-10)11(5-6-13)9-3-1-2-4-9/h7-9,11H,1-5H2/t11-/m0/s1

InChI Key

XXUIJTAHLDUGJF-NSHDSACASA-N

Isomeric SMILES

C1CCC(C1)[C@H](CC#N)N2C=C(C=N2)Br

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

The synthesis of (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile generally follows a multi-step synthetic route starting from methyl cyclopentylcarboxylate and acetonitrile. The process involves key transformations including base-catalyzed condensation, asymmetric reduction, Mitsunobu reaction, reduction of nitro groups, and Sandmeyer reaction for bromination.

Overall Synthetic Route

Step Intermediate/Product Reaction Type Key Reagents/Conditions Notes
1 3-Oxo-3-cyclopentylpropanenitrile Base-catalyzed condensation Methyl cyclopentylcarboxylate, CH3CN, strong base (e.g., NaH), 60-85 °C, 10-25 h Formation of keto-nitrile intermediate
2 (S)-3-Cyclopentyl-3-hydroxypropanenitrile Asymmetric reduction Chiral borane reagent (R-CBS), mild conditions High enantiomeric excess (ee) achieved
3 (3R)-3-(4-Nitro-1H-pyrazol-1-yl)-cyclopentylpropanenitrile Mitsunobu reaction 4-Nitropyrazole, triphenylphosphine, diethyl azodicarboxylate, THF or similar solvent Substitution of hydroxy group with pyrazole
4 (3R)-3-(4-Amino-1H-pyrazol-1-yl)-cyclopentylpropanenitrile Reduction Pd/C catalyst, H2 gas, THF, 25-30 °C, 6-8 h Nitro group reduced to amino group
5 (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-cyclopentylpropanenitrile Diazotization and Sandmeyer reaction NaNO2, CuBr, HBr/acetic acid, 0-5 °C to 60-65 °C Amino group replaced by bromine

Detailed Stepwise Preparation

Step 1: Synthesis of 3-Oxo-3-cyclopentylpropanenitrile
  • Procedure: Dissolve a strong base (e.g., sodium hydride) in an organic solvent (such as tetrahydrofuran), heat to 60-85 °C.
  • Slowly add an anhydrous acetonitrile solution of methyl cyclopentylcarboxylate while maintaining temperature.
  • Reaction time: 10-25 hours (preferably 12-16 hours).
  • After completion, cool, acidify to pH 1-6 (preferably 2-3) with HCl, extract with ethyl acetate, dry, and concentrate to obtain the keto-nitrile intermediate.
Step 2: Asymmetric Reduction to (S)-3-cyclopentyl-3-hydroxypropanenitrile
  • Reagents: Chiral borane reagent R-CBS (Corey-Bakshi-Shibata catalyst).
  • Conditions: Mild temperature, typically room temperature.
  • Outcome: High stereoselectivity yielding (S)-enantiomer with high enantiomeric excess (ee).
  • This step is crucial for obtaining the desired chiral intermediate.
Step 3: Mitsunobu Reaction to Introduce 4-Nitropyrazole
  • Reagents: 4-Nitropyrazole, triphenylphosphine, diethyl azodicarboxylate (DEAD).
  • Solvent: Low polarity solvents such as tetrahydrofuran (THF), diethyl ether, or toluene; THF preferred.
  • Molar ratios: Typically 1:4:4:4 for hydroxy intermediate:4-nitropyrazole:triphenylphosphine:DEAD.
  • Conditions: 0-35 °C under inert atmosphere.
  • Mechanism: Mitsunobu reaction replaces the hydroxy group with the 4-nitropyrazole moiety with inversion of configuration.
Step 4: Reduction of Nitro Group to Amino Group
  • Reagents: Pd/C catalyst under hydrogen atmosphere (1-20 bar, preferably 4-5 bar), or alternatively Fe/HCl.
  • Solvent: Tetrahydrofuran (THF).
  • Conditions: 25-60 °C, reaction time 4-20 hours (preferably 6-8 hours).
  • Outcome: Conversion of nitro group to amino group with high yield.
  • Workup: Filtration to remove catalyst, concentration, and drying to obtain light yellow solid.
Step 5: Diazotization and Sandmeyer Reaction to Introduce Bromine
  • Reagents: Sodium nitrite (NaNO2), copper(I) bromide (CuBr), hydrobromic acid (HBr) in acetic acid.
  • Conditions: Cooling to 0-5 °C during diazotization, stirring for 1-1.5 hours; subsequent reaction at room temperature and then heating to 60-65 °C for 1-1.5 hours.
  • Procedure: Diazotize the amino intermediate, then treat with CuBr/HBr to replace diazonium group with bromine.
  • Workup: Extraction with petroleum ether, drying to yield the target compound as a light yellow solid.

Reaction Conditions Summary Table

Step Reaction Type Key Reagents Solvent Temperature (°C) Time (h) Yield / Notes
1 Base-catalyzed condensation Methyl cyclopentylcarboxylate, NaH, CH3CN THF or similar 60-85 12-16 Yellow oily intermediate
2 Asymmetric reduction R-CBS borane reagent THF or suitable RT Variable High ee chiral alcohol
3 Mitsunobu reaction 4-Nitropyrazole, PPh3, DEAD THF 0-35 5 Inversion, substitution
4 Nitro reduction Pd/C, H2 THF 25-30 6-8 Light yellow solid
5 Diazotization/Sandmeyer NaNO2, CuBr, HBr/AcOH Water/AcOH 0-65 4-5 Final bromo product

Research Findings and Industrial Relevance

  • The method described in patent CN107674026B emphasizes high stereoselectivity and yield, crucial for pharmaceutical intermediates to ensure efficacy and reduce downstream purification costs.
  • The use of chiral borane reagent R-CBS in step 2 is a well-established approach for asymmetric reduction, providing the (S)-enantiomer with excellent enantiomeric excess.
  • Mitsunobu reaction allows for efficient substitution of the hydroxy group with the pyrazole ring, maintaining stereochemical integrity.
  • The final Sandmeyer reaction step is a classical approach to introduce bromine via diazonium salt, enabling further functionalization if needed.
  • Industrial production optimizes these steps by controlling reaction times, temperatures, and reagent ratios to maximize yield and purity, and may employ continuous flow reactors for scale-up.
  • Alternative enzymatic asymmetric reduction methods have been reported, using NADPH and glucose dehydrogenase systems, but the chiral borane method remains more common in industrial settings due to robustness.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Center

The 4-bromo substituent on the pyrazole ring participates in nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-couplings:

Reaction TypeReagents/ConditionsProductYield*Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, DME, 80°C3-(4-Aryl-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile65–78%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine, t-BuONa, toluene, 110°C3-(4-Amino-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile52%
Direct HydrolysisNaOH (aq), Cu catalyst, 120°C3-(4-Hydroxy-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile41%

*Reported yields from scaled synthetic procedures in patent literature .

Key Mechanistic Notes :

  • Bromine substitution occurs regioselectively at the 4-position due to pyrazole ring electronics .

  • Palladium catalysis enables coupling with aryl/heteroaryl boronic acids, forming C–C bonds critical for pharmaceutical derivatization.

Nitrile Group Transformations

The cyano group undergoes selective modifications without affecting the pyrazole or cyclopentyl groups:

ReactionReagents/ConditionsProductSelectivityReference
Acidic HydrolysisH₂SO₄ (conc.), H₂O, reflux3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid>90%
Reduction to AmineLiAlH₄, THF, 0°C → 25°C3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropan-1-amine68%
Grignard AdditionMeMgBr, THF, −78°C3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylbutan-1-imine73%

Stability Considerations :

  • The nitrile remains intact under mild acidic/basic conditions (pH 2–12) but hydrolyzes rapidly in concentrated H₂SO₄ .

  • Reduction with LiAlH₄ proceeds without epimerization at the chiral center, confirmed by circular dichroism .

Cyclopentyl Group Reactivity

The cyclopentyl moiety exhibits limited reactivity under standard conditions but engages in radical-mediated processes:

ReactionReagents/ConditionsProductNotesReference
C–H FunctionalizationTBHP, Fe(acac)₃, CH₃CN, 60°C3-(4-Bromo-1H-pyrazol-1-yl)-3-(2-oxocyclopentyl)propanenitrileDiastereomeric ratio 1.5:1
HalogenationNBS, AIBN, CCl₄, hv3-(4-Bromo-1H-pyrazol-1-yl)-3-(2-bromocyclopentyl)propanenitrileRadical pathway

Stereochemical Implications :

  • Radical bromination at the cyclopentyl ring proceeds with minimal stereocontrol, generating a mixture of diastereomers .

  • Oxidation to ketone derivatives requires harsh conditions but preserves the nitrile functionality .

Pyrazole Ring Modifications

The 1H-pyrazole ring undergoes electrophilic substitutions and coordination chemistry:

ReactionReagents/ConditionsProductApplicationReference
NitrationHNO₃/H₂SO₄, 0°C3-(4-Bromo-5-nitro-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrileExplosives research
Metal Complexation[RuCl₂(p-cymene)]₂, KPF₆, CH₂Cl₂Ru(II)-pyrazolyl complexCatalysis

Thermal Stability :

  • Pyrazole ring decomposes above 300°C, as observed in thermogravimetric analysis (TGA) .

Multi-Step Reaction Pathways

The compound serves as a linchpin in synthesizing Janus kinase (JAK) inhibitors. A representative sequence from patent literature :

  • Suzuki Coupling : React with 4-cyanophenylboronic acid → 3-(4-(4-cyanophenyl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.

  • Nitrile Reduction : LiAlH₄ → Primary amine intermediate.

  • Amide Formation : Acetic anhydride → Final acetylated JAK inhibitor scaffold (IC₅₀ = 12 nM against JAK2).

Critical Analysis of Reactivity

  • Electronic Effects : Bromine’s −I effect activates the pyrazole ring for electrophilic substitution at C-5 .

  • Steric Hindrance : The cyclopentyl group impedes reactions at the β-carbon of the propanenitrile chain .

  • Chiral Integrity : No racemization observed under Mitsunobu or Grignard conditions (ee >98% via HPLC) .

This compound’s versatility in C–C bond formation and functional group interconversion makes it invaluable in medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action of (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies .

Comparison with Similar Compounds

Research Implications

  • Structural Optimization : The nitrile group in the target compound offers synthetic versatility (e.g., hydrolysis to carboxylic acids) compared to sulfonamide analogs.
  • Industrial Relevance : Scalable synthesis of enantiopure nitriles remains a priority for pharmaceutical manufacturing .

Biological Activity

(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H14BrN3
  • Molecular Weight : 268.15 g/mol
  • CAS Number : 2183286-19-1

The compound features a bromo-substituted pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that this compound effectively induced apoptosis in human breast cancer cells by activating the caspase pathway .

The mechanism through which this compound exerts its effects appears to be multifaceted:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival. This inhibition leads to decreased cell viability and increased apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Another proposed mechanism involves the generation of ROS, which can cause oxidative stress and further promote apoptotic pathways in tumor cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties as well. Testing against various bacterial strains has indicated that it could inhibit bacterial growth, although further research is needed to elucidate the specific mechanisms involved and the spectrum of activity .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results showed a dose-dependent decrease in cell viability with IC50 values reported at approximately 10 µM for MCF-7 cells.

Study 2: Inflammatory Response Modulation

In a model of lipopolysaccharide (LPS)-induced inflammation, administration of this compound resulted in a significant reduction in TNF-alpha levels, indicating its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessMechanism
AnticancerHighKinase inhibition, ROS generation
Anti-inflammatoryModerateCytokine production inhibition
AntimicrobialPreliminary evidenceUnknown

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile with high enantiomeric purity?

  • Methodological Answer : The compound is synthesized as an intermediate in the production of Ruxolitinib phosphate, a JAK inhibitor. Key steps include:

  • Chiral Resolution : Use of chiral stationary phase HPLC to separate enantiomers, as the (S)-enantiomer is a known impurity in the (R)-enantiomer synthesis of Ruxolitinib .
  • Asymmetric Catalysis : Optimized conditions for nucleophilic substitution or cyclization reactions, leveraging chiral ligands (e.g., BINAP) to achieve stereochemical control.
  • Intermediate Isolation : Bromination of pyrazole precursors (e.g., 4-bromo-1H-pyrazole) followed by coupling with cyclopentylpropanenitrile derivatives under controlled conditions .

Q. Which analytical techniques are most reliable for validating the stereochemical configuration of this compound?

  • Methodological Answer :

  • Chiral HPLC : Employed with columns like Chiralpak® AD-H or OD-H to confirm enantiomeric excess (e.g., >98%) .
  • X-ray Crystallography : For absolute configuration determination, particularly when crystallizing the compound with heavy atoms (e.g., bromine) to enhance diffraction .
  • Circular Dichroism (CD) : Comparative analysis with known (R)-enantiomer spectra to distinguish optical activity .

Q. How does the bromo substituent at the 4-position of the pyrazole ring influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids to generate biaryl or heteroaryl derivatives. Optimize using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water .
  • Buchwald-Hartwig Amination : For introducing nitrogen-containing groups. Use BrettPhos Pd G3 catalyst with Cs₂CO₃ in dioxane at 100°C .

Advanced Research Questions

Q. What challenges arise in characterizing polymorphic forms of intermediates like this compound, and how are they addressed?

  • Methodological Answer :

  • Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol, acetonitrile) to isolate distinct forms.
  • X-ray Diffraction (XRD) : Differentiate polymorphs by unique lattice parameters and hydrogen-bonding networks .
  • Thermal Analysis : DSC and TGA to identify melting points and stability profiles. For example, Form I may melt at 120°C, while Form II exhibits a glass transition at 80°C .

Q. How can researchers resolve contradictions in reported reaction yields for synthesizing this compound across different routes?

  • Methodological Answer :

  • Critical Parameter Analysis : Compare solvent systems (e.g., DMF vs. THF), catalysts (PdCl₂ vs. Pd(OAc)₂), and temperature gradients. For instance, yields drop in polar aprotic solvents due to side reactions .
  • Kinetic Studies : Use in situ FTIR or NMR to monitor reaction progress and identify rate-limiting steps (e.g., slow oxidative addition in Pd-catalyzed steps) .

Q. What biological implications does the (S)-enantiomer have in Janus kinase (JAK) inhibition studies compared to the (R)-enantiomer (Ruxolitinib)?

  • Methodological Answer :

  • Enzyme Assays : Test inhibitory activity against JAK1/JAK2 using recombinant kinases and ATP-competitive ELISA. The (S)-enantiomer may show reduced IC₅₀ values (e.g., >10 µM vs. <1 nM for Ruxolitinib) .
  • Molecular Docking : Compare binding modes in JAK2’s ATP-binding pocket. The (S)-configuration may disrupt key hydrogen bonds with Leu855 and Glu930 residues .

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